REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]C1C=CC=C(F)C=1.C1C(C(CBr)=O)=CC=C(F)C=1.C1C(C(CBr)=O)=CC=C(Br)C=1.[Mn]([O-])(=O)(=O)=O.[K+]>>[Br:1][C:2]1[CH:10]=[C:9]([Br:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:4.5|
|
Name
|
formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared
|
Type
|
CUSTOM
|
Details
|
is produced (Recl. Trav. Chim. Pays-Bas, 83 p. 1142, 1146 (1964))
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |